N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide, also known as Compound A, is a synthetic compound that has been studied extensively for its potential applications in various fields of research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A is not fully understood, but it is believed to act through the inhibition of several key enzymes and signaling pathways. For example, in cancer cells, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A has been shown to inhibit the activity of several enzymes involved in cell proliferation, such as cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). In addition, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A has been shown to inhibit the activity of several signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A has been shown to have a variety of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. In cancer cells, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In addition, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A has been shown to inhibit the expression of several pro-inflammatory cytokines, such as TNF-alpha and IL-6, leading to a decrease in inflammation. In neuroscience, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A in lab experiments is its high yield and purity, making it a reliable and consistent compound to work with. In addition, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A has been extensively studied, and its effects are well-documented, making it a useful tool for researchers. However, one limitation of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A in lab experiments is its cost, as it is a synthetic compound that can be expensive to produce.
Future Directions
There are several future directions for research on N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A, including further investigation of its potential as a cancer treatment, its neuroprotective effects, and its anti-inflammatory effects. In addition, future research could focus on developing more cost-effective methods for synthesizing N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A, making it more accessible to researchers. Finally, future research could investigate the potential of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A as a treatment for other diseases, such as autoimmune diseases and metabolic disorders.
Synthesis Methods
The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A involves several steps, including the reaction of 2-fluoro-N-(4-methoxyphenyl)benzamide with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base to yield N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A in high yield and purity.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A has been studied extensively for its potential applications in various fields of research, including cancer research, neuroscience, and immunology. In cancer research, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A has been shown to have anti-proliferative effects on several types of cancer cells, including breast, lung, and prostate cancer cells. In neuroscience, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. In immunology, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide A has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-24-15-8-6-13(7-9-15)20(14-10-11-25(22,23)12-14)18(21)16-4-2-3-5-17(16)19/h2-11,14H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLPZAFISORERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-fluoro-N-(4-methoxyphenyl)benzamide |
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